Bienvenue dans la boutique en ligne BenchChem!

PD0176078

N-type calcium channel L-type calcium channel Selectivity

PD0176078 is a selective, orally active N-type CaV2.2 pore blocker. Unlike gabapentinoids targeting α2δ subunits, it directly blocks the channel pore. Rigorous SAR optimization of the cyproheptadine scaffold eliminated confounding off-target activity at L-type calcium channels, histamine H1, and 5-HT2A receptors. Demonstrates efficacy in the rat formalin-induced pain model. Ideal for deconvolving analgesic mechanisms, studying N-type channel-specific contributions to synaptic function and plasticity, and benchmarking against α2δ ligands. A precisely validated tool for pain pathway research.

Molecular Formula C23H30F2N2O
Molecular Weight 388.5 g/mol
Cat. No. B1662710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD0176078
Molecular FormulaC23H30F2N2O
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCCCC(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F)NC
InChIInChI=1S/C23H30F2N2O/c1-16(2)15-22(26-3)23(28)27-14-4-5-21(17-6-10-19(24)11-7-17)18-8-12-20(25)13-9-18/h6-13,16,21-22,26H,4-5,14-15H2,1-3H3,(H,27,28)/t22-/m0/s1
InChIKeyQGJKMAIASNMXFI-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PD0176078: A Selective N-Type Calcium Channel Blocker for Pain Research


PD0176078 (also known as PD176078) is a small molecule that functions as a blocker of N-type voltage-gated calcium channels (CaV2.2) . It was developed as part of a structure-activity relationship (SAR) study aimed at optimizing the pharmacological profile of the antihistamine cyproheptadine [1]. The compound is chemically designated as (S)-N-(4,4-bis(4-fluorophenyl)butyl)-4-methyl-2-(methylamino)pentanamide, with a CAS number of 248922-46-5 and a molecular weight of 388.49 g/mol .

Why Cyproheptadine and Other N-Type Blockers Cannot Substitute for PD0176078


Simple substitution of PD0176078 with its parent compound cyproheptadine or other N-type calcium channel blockers (e.g., gabapentinoids) is scientifically invalid. Cyproheptadine is a promiscuous agent with significant activity at L-type calcium channels, histamine H1, and serotonin 5-HT2A receptors, leading to off-target effects that confound pain research [1]. PD0176078 was specifically engineered through SAR optimization to minimize these confounding activities while retaining analgesic efficacy [1]. In contrast to α2δ ligands like gabapentin, PD0176078 acts as a direct pore blocker of the CaV2.2 channel, providing a distinct and more direct pharmacological tool for studying N-type channel function in pain pathways [2].

Quantitative Differentiation of PD0176078: Key Evidence for Scientific Selection


Enhanced Selectivity for N-Type over L-Type Calcium Channels Compared to Cyproheptadine

PD0176078 demonstrates significantly improved selectivity for N-type calcium channels over L-type calcium channels when compared to its parent compound, cyproheptadine [1]. The structural optimization of cyproheptadine led to PD0176078, which was identified as a potent N-type calcium channel blocker with reduced activity against L-type calcium channels. While the original publication does not provide exact IC50 values, it states that PD0176078 has 'lower inhibitory activities against L-type calcium channel... than those of Cyp' [1]. This is a critical differentiation, as L-type channel blockade in the cardiovascular system is a major source of dose-limiting side effects for non-selective calcium channel blockers.

N-type calcium channel L-type calcium channel Selectivity Analgesia

Reduced Off-Target Activity at Histamine H1 and Serotonin 5-HT2A Receptors Versus Cyproheptadine

The SAR study that yielded PD0176078 explicitly optimized the compound to reduce its affinity for histamine H1 and serotonin 5-HT2A receptors, which are primary targets of the parent compound cyproheptadine [1]. The authors report that PD0176078 had 'lower inhibitory activities against... histamine (H1), and serotonin (5-HT2A) receptors than those of Cyp' [1]. This is a direct, qualitative, comparative statement from the primary literature, establishing PD0176078 as a more selective N-type calcium channel probe with a cleaner pharmacological profile.

N-type calcium channel Histamine H1 receptor Serotonin 5-HT2A receptor Selectivity Pain

Demonstrated Oral Analgesic Efficacy in a Rat Formalin-Induced Pain Model

PD0176078 has demonstrated oral analgesic activity in a standard preclinical model of pain, specifically the rat formalin-induced pain model [1]. This in vivo efficacy was a key finding of the SAR study that produced the compound, confirming that the optimized selectivity profile of PD0176078 translates into a functional analgesic effect. This differentiates it from N-type channel probes that may show in vitro potency but lack in vivo activity due to poor pharmacokinetics or other factors. The publication explicitly states that PD0176078 'showed an oral analgesic activity in rat formalin-induced pain model' [1].

N-type calcium channel Analgesia In vivo efficacy Formalin test Pain model

Direct Pore Blockade Mechanism Differentiates PD0176078 from Gabapentinoid α2δ Ligands

PD0176078 functions as a direct blocker of the N-type calcium channel pore, a mechanism that is fundamentally distinct from that of gabapentin and pregabalin [1]. Gabapentinoids bind to the α2δ auxiliary subunit of voltage-gated calcium channels and modulate channel trafficking and function, whereas PD0176078 directly inhibits calcium influx through the channel pore. This mechanistic distinction is critical for researchers seeking to dissect the specific contributions of direct pore blockade versus α2δ-mediated modulation in pain pathways. The classification of PD0176078 as an N-type calcium channel blocker, in contrast to an α2δ ligand, is supported by its development and characterization as a cyproheptadine derivative optimized for N-type channel inhibition [1].

N-type calcium channel Mechanism of action Gabapentin Pain Neuropathic pain

Optimal Use Cases for PD0176078 in Scientific Research


Mechanistic Dissection of N-Type Calcium Channel Contributions in In Vivo Pain Models

PD0176078 is an ideal candidate for in vivo studies that require a selective, orally active N-type calcium channel blocker. Its demonstrated efficacy in the rat formalin-induced pain model [1] makes it suitable for investigating the role of CaV2.2 channels in acute, inflammatory, and potentially neuropathic pain states, without the confounding influence of off-target activities at L-type channels or aminergic receptors [1].

Comparative Pharmacological Studies to Differentiate Direct Pore Blockade from α2δ Ligand Mechanisms

Researchers can use PD0176078 as a tool compound to directly compare the effects of N-type channel pore blockade with those of gabapentinoids, which act on the α2δ subunit. This allows for the deconvolution of distinct analgesic mechanisms within the same signaling pathway, providing insights into the specific advantages and limitations of each approach for treating different pain modalities [1].

Investigating the Role of N-Type Channels in Neurotransmitter Release and Synaptic Transmission

Due to its direct action on the channel pore and improved selectivity over L-type channels, PD0176078 is a valuable probe for in vitro electrophysiology and neurotransmitter release assays. It can be used to selectively block CaV2.2-mediated calcium influx in neuronal cultures or brain slice preparations, enabling the study of N-type channel-specific contributions to synaptic function and plasticity [1].

Building Upon a Validated SAR Scaffold for Development of Next-Generation Analgesics

The development of PD0176078 from the cyproheptadine scaffold represents a successful SAR optimization strategy for achieving N-type channel selectivity [1]. This compound serves as a benchmark for medicinal chemistry efforts focused on designing novel, selective, and orally bioavailable N-type calcium channel blockers for the treatment of pain, offering a validated starting point for further lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for PD0176078

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.